Product packaging for cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine(Cat. No.:CAS No. 1251013-07-6)

cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine

Cat. No.: B1404557
CAS No.: 1251013-07-6
M. Wt: 240.34 g/mol
InChI Key: SXVYKJHEKCFXFM-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride (CAS: 1588507-46-3) is a bicyclic organic compound characterized by a seven-membered azepine ring fused with a pyrrolidine ring. Its stereochemistry is defined as (3aR,8aS), and it features a tert-butyloxycarbonyl (Boc) protecting group at the 2-position. The Boc group serves to stabilize the secondary amine during synthetic processes, making this compound a versatile scaffold in medicinal chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24N2O2 B1404557 cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine CAS No. 1251013-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3aS,8aR)-3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-4-6-14-7-5-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVYKJHEKCFXFM-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCNCC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251013-07-6
Record name rac-tert-butyl (3aR,8aS)-decahydropyrrolo[3,4-d]azepine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a [3,3]-sigmatropic rearrangement, such as the aza-Cope rearrangement, followed by Mannich cyclization . This method ensures the formation of the desired cis-configuration in the final product.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The process may also involve purification steps like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Reduction Reactions

The Boc-protected amine and bicyclic framework undergo selective reduction under controlled conditions.

Reagent/ConditionsProduct FormedSelectivity & YieldSource
DIBAL (Diisobutylaluminum hydride)Amine derivatives via iminium ion reductionHigh diastereoselectivity (>95% cis)
NaBH₄ (Sodium borohydride)Partially reduced intermediatesModerate selectivity (67:33 cis:trans)
LiAlH₄ (Lithium aluminum hydride)Secondary amine after Boc deprotectionNot reported

Key Findings :

  • DIBAL selectively reduces iminium intermediates with anti-addition to bulky substituents, favoring cis-stereochemistry .

  • Stereochemical outcomes depend on the alignment of hydride donors relative to chiral centers .

Cyclization and Ring Expansion

The compound serves as a precursor for complex heterocycles through intramolecular reactions:

Reaction TypeConditionsProductSource
Schmidt Reaction (Intramolecular)Triflate-mediated cyclizationOctahydro-1H-pyrroloazepines
Ring-Closing Metathesis (RCM)Grubbs catalyst, CH₂Cl₂2,5-Dihydropyrroles

Example :

  • Triflate intermediates facilitate stereospecific 1,2-alkyl shifts, yielding enantiopure azepines with >99% ee under kinetic control .

Substitution and Functionalization

The Boc group enhances stability while enabling selective transformations:

Reaction TypeReagents/ConditionsOutcomeSource
Nucleophilic SubstitutionAlkyl halides, K₂CO₃N-Alkylated derivatives
Acidic DeprotectionTFA (Trifluoroacetic acid)Free amine for further coupling

Applications :

  • Deprotected amines participate in Mannich reactions or form salts for pharmacological studies .

Comparative Reactivity with Analogues

The bicyclic structure confers unique reactivity compared to simpler amines:

CompoundReactivity ProfileDistinct FeatureSource
cis-2-Boc-octahydro-pyrrolo[3,4-D]azepineHigh stereoselectivity in reductions/oxidationsRigid bicyclic scaffold
1-AminopiperidineLimited stereochemical controlMonocyclic, no fused rings
TetrahydropyranInert to nitrogen-specific reagentsOxygen heterocycle

Scientific Research Applications

Chemical Properties and Reactions

Cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine has a molecular formula of C₁₃H₂₅ClN₂O₂ and a molecular weight of approximately 276.81 g/mol. The compound exhibits various chemical reactivity patterns:

  • Oxidation: Can be oxidized to form ketones or aldehydes.
  • Reduction: Yields amine derivatives through reduction reactions.
  • Substitution: Undergoes substitution reactions with various nucleophiles.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Chemistry

This compound is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows chemists to create derivatives that can lead to novel materials with unique properties.

Biology

This compound serves as a scaffold for designing biologically active molecules. It has been studied for its potential interactions with various biological targets, including:

  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in critical biochemical pathways.
  • Receptor Modulation: Preliminary studies suggest binding affinity to fibroblast growth factor receptors (FGFRs), which are important in cellular proliferation and differentiation.

Medicine

This compound is under investigation for its therapeutic potential:

  • Antiviral Activity: It shows promise as an antiviral agent against HIV by interacting with CCR5 receptors, which are crucial in HIV infection pathways.
  • Antitumor Properties: The compound has been evaluated for its inhibitory effects on tumor growth, suggesting its potential as an anti-cancer drug candidate.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Cis-2-Boc-Hexahydropyrrol[3,4-c]pyrroleSimilar bicyclic structureDifferent ring fusion
Cis-tert-Butyl octahydropyrrolo[3,4-d]azepineContains chlorine substituentEnhanced solubility
Tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylateLacks azepane ringDifferent reactivity profile
Tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylateContains amino groupPotentially different biological activity

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of this compound against HIV. The results indicated significant inhibition of viral replication through CCR5 receptor antagonism. This highlights the compound's potential in developing new antiviral therapies.

Case Study 2: Antitumor Efficacy

In another study focused on cancer therapeutics, this compound demonstrated inhibitory effects on tumor cell lines. The mechanism was linked to enzyme inhibition involved in tumor growth signaling pathways.

Mechanism of Action

The mechanism of action of cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₂₅ClN₂O₂
  • Molecular Weight : 276.8 g/mol
  • Purity : ≥95% (commercial grade), up to 98% for research applications
  • Applications : Used as a building block for synthesizing pharmacologically active molecules, particularly in central nervous system (CNS) drug discovery .

Structural and Functional Comparison with Similar Compounds

JNJ-18038683 (Hexahydropyrazolo[3,4-d]azepine Derivative)

Structural Differences :

  • JNJ-18038683 contains a pyrazole ring fused to a partially unsaturated azepine core (hexahydro structure), whereas the cis-2-Boc compound has a fully saturated octahydro-pyrroloazepine system .
  • Substitutions: JNJ-18038683 features a benzyl and 4-chlorophenyl group, while the cis-2-Boc compound has a Boc-protected amine.

Functional Implications :

  • JNJ-18038683 was developed as a serotonin receptor modulator for CNS disorders, requiring hydroxypropyl-β-cyclodextrin for solubility due to its hydrophobic substituents . In contrast, the cis-2-Boc compound’s hydrochloride salt enhances aqueous solubility, favoring its use as a synthetic intermediate .
Parameter cis-2-Boc Compound JNJ-18038683
Core Structure Octahydro-pyrroloazepine Hexahydropyrazoloazepine
Key Substituent Boc group Benzyl, 4-chlorophenyl
Solubility Strategy Hydrochloride salt Cyclodextrin formulation
Primary Application Medicinal chemistry scaffold Serotonin receptor modulation

Eslicarbazepine Acetate (Dibenzazepine Derivative)

Structural Differences :

  • Eslicarbazepine acetate (ESL) belongs to the dibenzazepine class, featuring two benzene rings fused to an azepine core. The cis-2-Boc compound lacks aromatic rings, resulting in greater conformational flexibility .
  • ESL contains an acetate group critical for prodrug activation, whereas the cis-2-Boc compound’s Boc group is inert and removable under acidic conditions.

Functional Implications :

  • ESL is an antiepileptic drug metabolized to active eslicarbazepine, leveraging its dibenzazepine core for sodium channel blocking. The cis-2-Boc compound’s non-aromatic structure avoids such direct pharmacological activity, emphasizing its role as a synthetic intermediate .

Stemona Alkaloids (Pyrrolo/Pyrido[1,2-a]azepines)

Structural Differences :

  • Stemona alkaloids (e.g., stemocurtisine) possess a pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine core, differing in ring fusion position compared to the cis-2-Boc compound’s pyrrolo[3,4-d]azepine system .
  • Natural Stemona alkaloids often include oxygenated substituents (e.g., hydroxyl groups), absent in the synthetic cis-2-Boc compound.

Functional Implications :

  • Stemona alkaloids exhibit antitubercular and antitussive properties, while the cis-2-Boc compound’s synthetic utility lies in its modular bicyclic structure for constructing complex molecules .

cis-2-Cbz-Hexahydropyrrolo[3,4-c]pyrrole

Structural Differences :

  • This compound features a carbobenzoxy (Cbz) protecting group and a hexahydropyrrolo[3,4-c]pyrrole core, a bicyclic system distinct from the cis-2-Boc compound’s azepine-containing structure .

Functional Implications :

  • The Cbz group, like Boc, protects amines but is cleaved under hydrogenation instead of acidic conditions. The smaller pyrrolopyrrole core may limit conformational diversity compared to the azepine-based scaffold .

Solubility and Stability

  • The cis-2-Boc compound’s hydrochloride salt (water-soluble) contrasts with JNJ-18038683’s reliance on cyclodextrin for solubility .
  • Boc protection enhances stability during synthetic steps, whereas Cbz (in related compounds) requires hydrogenation for deprotection, limiting compatibility with reducible functional groups .

Biological Activity

Cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine is a bicyclic compound characterized by a unique structural configuration that includes both a pyrrolidine and an azepine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and reactivity, making it a valuable candidate for further research.

  • Molecular Formula : C₁₃H₂₅ClN₂O₂
  • Molecular Weight : Approximately 276.8057 g/mol
  • CAS Number : 1588507-46-3

Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors under controlled conditions. The use of protecting groups like Boc is essential for ensuring selective reactions at desired sites, which contributes to the compound’s stability and reactivity in various chemical processes.

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit several biological activities, including:

  • Antiviral Activity : Similar compounds have been reported to act as CCR5 antagonists, which are critical in the treatment of HIV infections. The structural features of this compound may allow it to interact with viral receptors effectively .
  • Antitumor Activity : Compounds with similar bicyclic structures have shown promise in inhibiting the growth of various cancer cell lines. For instance, derivatives of related structures were screened for antitumor activity against cell lines such as MCF-7 (breast cancer), TK-10 (kidney cancer), and UACC-62 (melanoma) with varying degrees of success .
  • Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound against various biological targets, which is crucial for understanding its potential therapeutic roles in drug development contexts.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralPotential CCR5 antagonist properties; similar compounds noted for efficacy
AntitumorInhibitory effects observed in MCF-7 and TK-10 cell lines
Binding AffinityStudies ongoing to elucidate specific molecular targets

Case Study 1: Antiviral Properties

Research has indicated that octahydropyrrolo derivatives may exhibit antiviral properties by acting as CCR5 antagonists. These compounds can potentially block HIV entry into host cells, thus playing a role in therapeutic strategies against HIV/AIDS .

Case Study 2: Antitumor Activity

In a study evaluating various derivatives for their antitumor activity, certain compounds demonstrated significant growth inhibition across multiple cancer cell lines. For example:

  • Compound 3i showed a GI50 value of 41.97 µM/mL against UACC-62 cells.
  • Compounds 3c and 3j exhibited selective inhibitory effects on TK-10 and MCF-7 cells but not on UACC-62 .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine, and how do reaction conditions influence yield?

  • Methodology : Key steps include cyclization of pyrrolidine precursors followed by Boc-protection. Solvent choice (e.g., dioxane for 24-hour reactions at room temperature) and purification via methanol washing are critical for isolating pure isomers . Adjusting pH to neutral before isolation can minimize degradation, as seen in analogous azepine syntheses .

Q. How is the cis-configuration of the octahydro-pyrroloazepine core confirmed experimentally?

  • Methodology : Use 2D NMR (NOESY or ROESY) to identify spatial proximity of protons in the fused ring system. X-ray crystallography provides definitive stereochemical assignment, particularly for Boc-protected intermediates. Comparative HPLC retention times with known cis/trans standards may also aid verification.

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

  • Methodology : Stability studies under varying temperatures (4°C, -20°C) and humidity levels (using desiccants) are essential. Formulation with excipients like hydroxypropyl-β-cyclodextrin improves aqueous solubility and reduces hydrolysis, as demonstrated for structurally related azepines .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

  • Methodology : Conduct dose-response assays (e.g., IC50 determination via Western blotting for kinase targets) with rigorous controls. Compare autophosphorylation inhibition in cell lines (e.g., LNCaP) across ≥2 independent experiments to assess reproducibility . Structural analogs with halogen substitutions (Cl/F at R1) may reveal steric or electronic effects on potency .

Q. What strategies optimize synthetic routes for scaled-up production while maintaining stereochemical purity?

  • Methodology : Evaluate alternative catalysts (e.g., chiral auxiliaries) and solvents to reduce reaction times. For example, replacing dioxane with THF or acetonitrile may improve reaction kinetics without racemization . Monitor intermediates by LC-MS to identify bottlenecks in multi-step sequences.

Q. How do computational models predict the pharmacophore features of cis-2-Boc-oxtahydro-pyrroloazepine derivatives?

  • Methodology : Molecular docking and QSAR studies highlight the 7-membered azepine ring and substituent size (e.g., small R2 groups) as critical for target binding. Modifications to the lactam moiety should retain hydrogen-bonding capacity, as seen in PKD1 inhibitors .

Q. What analytical methods validate batch-to-batch consistency in academic synthesis?

  • Methodology : Combine HPLC-UV (for purity) with high-resolution mass spectrometry (HRMS) and ¹³C NMR to detect trace impurities (e.g., de-Boc byproducts). Quantify enantiomeric excess using chiral columns or derivatization agents.

Data Contradiction & Troubleshooting

Q. How to address discrepancies in biological potency between in vitro and cellular assays?

  • Methodology : Assess membrane permeability via PAMPA or Caco-2 models. Use isotopic labeling (e.g., ³H or ¹⁴C) to track cellular uptake. If solubility is limiting, employ cyclodextrin-based formulations, as validated for neuroactive azepines .

Q. Why do certain synthetic batches exhibit low yields, and how is this resolved?

  • Methodology : Screen for moisture-sensitive intermediates (e.g., Boc-deprotection under acidic conditions). Optimize stoichiometry of cyclization reagents and monitor reaction progress by TLC. Contaminant metals (e.g., from catalysts) can be removed via chelating resins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine
Reactant of Route 2
cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.